pyrido[3,2-d]pyrimidine-2,4-diamine
Description
Contextualization within Fused Pyrimidine (B1678525) Heterocycles and Privileged Scaffolds
Pyrido[3,2-d]pyrimidine-2,4-diamine belongs to the broader class of fused pyrimidine heterocycles. These are organic compounds characterized by a pyrimidine ring fused to another aromatic or non-aromatic ring. In this specific case, a pyridine (B92270) ring is fused to a pyrimidine ring. The pyrimidine ring itself is a fundamental component of nucleic acids (DNA and RNA), making pyrimidine-fused derivatives crucial in various biological processes. nih.govbenthamdirect.comresearchgate.netingentaconnect.com
The concept of "privileged scaffolds" is central to understanding the importance of structures like this compound in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets with high affinity. Pyridine and pyrimidine derivatives are considered privileged scaffolds due to their frequent appearance in FDA-approved drugs and their ability to interact with a diverse array of biological molecules. nih.gov The fusion of these two rings into the pyridopyrimidine core creates a rigid and planar structure with specific electronic properties, making it an attractive starting point for the design of targeted therapeutic agents. nih.govbenthamdirect.comresearchgate.netingentaconnect.com
Historical Perspective of Pyrido[3,2-d]pyrimidine (B1256433) Derivatives in Academic Inquiry
The exploration of pyridopyrimidine derivatives has a rich history in chemical and medicinal research. There are four main isomers of pyridopyrimidines, including pyrido[2,3-d], pyrido[3,2-d], pyrido[3,4-d], and pyrido[4,3-d]pyrimidines, each with distinct biological activity profiles. mdpi.combenthamdirect.com Historically, research into these compounds has been driven by their potential as inhibitors of various enzymes. For instance, derivatives of pyrido[2,3-d]pyrimidines have been extensively studied as inhibitors of dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases. mdpi.comjocpr.com
The synthesis of various substituted pyrido[3,2-d]pyrimidine analogues has been a focus of medicinal chemists aiming to develop new therapeutic agents. nih.gov Early studies often involved the synthesis and evaluation of these compounds for their antimalarial, antibacterial, and antitumor activities. jocpr.com The development of synthetic methodologies to access these complex heterocyclic systems has been a significant area of academic inquiry, with numerous strategies reported for the construction of the pyridopyrimidine nucleus. mdpi.comnih.gov
Scope and Significance of Current Research on this compound
Current research on this compound and its derivatives is vibrant and multifaceted, with a strong emphasis on its potential in oncology and immunology. The 2,4-diamino substitution pattern is particularly noteworthy as it is a key feature in many biologically active molecules, including the dihydrofolate reductase inhibitor metoprine. wikipedia.org
A significant area of investigation is the development of pyrido[3,2-d]pyrimidine derivatives as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. For example, derivatives of pyrido[3,2-d]pyrimidine have been designed and synthesized as potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a promising target for the treatment of hematologic malignancies and immune diseases. nih.gov
Furthermore, research has explored the synthesis and biological evaluation of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues as inhibitors of dihydrofolate reductase (DHFR) from various pathogenic organisms, highlighting their potential as anti-infective agents. nih.gov The ability to modify the core structure at different positions allows for the fine-tuning of biological activity and selectivity, making this compound a versatile scaffold for the discovery of new lead compounds. The ongoing research continues to uncover the therapeutic potential of this important heterocyclic system.
Properties
CAS No. |
1955-75-5 |
|---|---|
Molecular Formula |
C7H7N5 |
Molecular Weight |
161.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrido 3,2 D Pyrimidine 2,4 Diamine and Its Derivatives
Established Synthetic Routes to the Pyrido[3,2-d]pyrimidine (B1256433) Core
The construction of the pyrido[3,2-d]pyrimidine nucleus can be achieved through several strategic approaches, primarily involving the sequential or convergent assembly of the fused pyridine (B92270) and pyrimidine (B1678525) rings.
Condensation Reactions for Pyrido[3,2-d]pyrimidine-2,4-diamine Synthesis
A primary and direct method for constructing the this compound system involves the cyclocondensation of a suitably substituted pyridine precursor. This approach typically starts with a 3-aminopyridine-2-carbonitrile derivative which undergoes reaction with a reagent that provides the remaining atoms for the pyrimidine ring. A key example is the thermal cyclization of 3-amino-6-(arylamino)-2-pyridinecarbonitriles with chloroformamidine (B3279071) hydrochloride to form N-bridged 2,4-diaminopyrido[3,2-d]pyrimidine analogues. nih.gov This method is particularly useful for introducing substituents on the pyridine ring prior to the formation of the pyrimidine ring.
Pyridine Annulation Strategies in Pyrido[3,2-d]pyrimidine Synthesis
An alternative strategy involves building the pyridine ring onto a pre-existing, appropriately functionalized pyrimidine ring. While less common for the pyrido[3,2-d] isomer compared to its [2,3-d] counterpart, this method offers a different approach to accessing the core structure. jocpr.com The synthesis of pyrido[2,3-d]pyrimidines, a related isomer, often involves reacting an activated 4-aminopyrimidine (B60600) with reagents containing a three-carbon or two-carbon fragment that forms the pyridine ring through electrophilic attack at the 5-position of the pyrimidine. jocpr.com Similar logic can be applied to the synthesis of the [3,2-d] isomer, although the literature on this specific annulation is less extensive. jocpr.com
Reductive Condensation Approaches for Substituted Pyrido[3,2-d]pyrimidine-2,4-diamines
Reductive condensation provides a powerful route to substituted pyrido[3,2-d]pyrimidine-2,4-diamines, especially for creating derivatives with complex side chains. This method often involves the reduction of a nitro group to an amine, which then participates in an intramolecular or intermolecular condensation to form the heterocyclic system. For instance, in the synthesis of the related pyrido[2,3-d]pyrimidine-2,4-diamines, a common strategy is the reduction of a 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine to its 6-amino analogue using catalysts like Raney Nickel. mdpi.comnih.gov This newly formed amino group can then undergo reductive amination with various aldehydes to introduce diverse substituents. mdpi.comnih.gov A similar approach can be envisioned for the [3,2-d] series, starting from a corresponding 3-nitro-2-aminopyridine derivative, which upon reduction and subsequent cyclization with a cyanoguanidine or similar reagent, would yield the desired substituted pyrido[3,2-d]pyrimidine-2,4-diamines.
Synthesis of Functionalized this compound Analogues
Derivatization of the this compound core is essential for modulating its properties. Various synthetic transformations allow for the introduction of a wide range of functional groups.
Preparation of S-Bridged and N-Bridged this compound Derivatives
The introduction of sulfur and nitrogen bridges at specific positions of the pyrido[3,2-d]pyrimidine nucleus leads to novel analogues with distinct structural features.
S-Bridged Derivatives : These compounds can be synthesized through the displacement of a suitable leaving group, such as a halogen, on the pyrido[3,2-d]pyrimidine core by a thiol nucleophile. For example, 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine serves as a precursor for S-bridged compounds via aryl displacement with various thiols. nih.gov Subsequent oxidation of these thioether-bridged compounds with agents like hydrogen peroxide in acetic acid can yield the corresponding sulfone analogues. nih.gov
N-Bridged Derivatives : The synthesis of N-bridged analogues is typically achieved by incorporating the arylamino side chain before the final cyclization to form the 2,4-diaminopyrido[3,2-d]pyrimidine nucleus. nih.gov This involves the reaction of a precursor like 3-amino-6-(arylamino)-2-pyridinecarbonitrile with chloroformamidine hydrochloride in a thermal cyclization reaction. nih.gov This strategy allows for the creation of a diverse library of N-bridged compounds by varying the arylamine used in the initial step.
Table 1: Synthesis of Bridged this compound Derivatives
| Derivative Type | Synthetic Strategy | Key Precursor | Reagents |
|---|---|---|---|
| S-Bridged | Aryl displacement | 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine | Thiol nucleophiles |
| S-Bridged (Sulfone) | Oxidation of S-bridged derivative | S-bridged pyrido[3,2-d]pyrimidine | Hydrogen peroxide, acetic acid |
Nucleophilic Aromatic Substitution (SNAr) Reactions for Derivatization
Nucleophilic aromatic substitution (SNAr) is a key method for functionalizing the pyrido[3,2-d]pyrimidine core, particularly when a leaving group is present on the pyridine ring. The electron-withdrawing nature of the fused pyrimidine ring system activates the pyridine ring towards nucleophilic attack.
A prime example is the use of 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine as a substrate. nih.gov The chlorine atom at the 6-position is susceptible to displacement by various nucleophiles. This has been effectively demonstrated in the synthesis of S-bridged analogues where thiol nucleophiles displace the chloride to form a new carbon-sulfur bond. nih.gov This reaction provides a versatile entry point for introducing a wide array of arylthio substituents, thereby creating a library of functionalized derivatives. The efficiency of the SNAr reaction depends on the nature of the nucleophile and the reaction conditions employed.
Reactions with N-, O-, and S-Nucleophiles
The pyrido[3,2-d]pyrimidine scaffold, when appropriately activated with leaving groups, readily undergoes nucleophilic aromatic substitution (SNAr) reactions. For instance, 2,4-diazidopyrido[3,2-d]pyrimidine serves as a versatile starting material for the synthesis of 5-substituted tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines through reactions with N-, O-, and S-nucleophiles. mdpi.com
Reactions with sulfur nucleophiles, such as thiols, proceed efficiently, affording the corresponding substituted products in high yields. mdpi.com Similarly, nitrogen nucleophiles, including various amines, react to provide N-substituted derivatives. mdpi.com The synthesis of S-bridged compounds can be achieved by the displacement of a chlorine atom at the C-6 position of 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine with thiol nucleophiles. nih.gov In contrast, reactions with oxygen nucleophiles tend to result in lower yields. mdpi.com
The table below summarizes the outcomes of SNAr reactions on 2,4-diazidopyrido[3,2-d]pyrimidine. mdpi.com
| Nucleophile Type | Example Nucleophile | Product Type | Yield Range |
| S-Nucleophiles | Thiols | S-substituted tetrazolopyridopyrimidines | 47% - 98% |
| N-Nucleophiles | p-methoxybenzylamine | N-substituted tetrazolopyridopyrimidines | ~49% |
| O-Nucleophiles | Not specified | O-substituted tetrazolopyrimidines | 20% - 32% |
It is noteworthy that for N-bridged analogues, the arylamino side chains are typically introduced to the pyridine precursor before the formation of the 2,4-diaminopyrido[3,2-d]pyrimidine nucleus. nih.gov
Influence of Leaving Group Position on Reactivity
The reactivity of the pyrido[3,2-d]pyrimidine ring towards nucleophilic substitution is significantly influenced by the position of the leaving group. In pyrido[3,2-d]pyrimidines with identical leaving groups at both the C-2 and C-4 positions, such as 2,4-dichloropyrido[3,2-d]pyrimidine, the C-4 position is the more reactive site for nucleophilic attack. mdpi.com This preferential reactivity is consistent with observations in related heterocyclic systems like quinazolines and pyrido[2,3-d]pyrimidines, where a conventional C-4 addition is also observed. mdpi.com
The general reactivity of the pyrimidine ring is dictated by the electron-withdrawing nature of its nitrogen atoms, which makes the C-2, C-4, and C-6 positions electron-deficient and thus susceptible to nucleophilic attack. researchgate.net The increased reactivity at C-4 compared to C-2 in the pyrido[3,2-d]pyrimidine system can be attributed to the specific electronic environment created by the fused pyridine ring.
Cyclization Reactions for Pyrido[3,2-d]pyrimidine Ring Formation
The construction of the core pyrido[3,2-d]pyrimidine ring system is achieved through various cyclization strategies. A common and effective method involves the thermal cyclization of precursor molecules. For example, N9-bridged 2,4-diaminopyrido[3,2-d]pyrimidine analogues are synthesized from their 3-amino-6-(arylamino)-2-pyridinecarbonitrile precursors via a thermal cyclization reaction with chloroformamidine hydrochloride. nih.gov
Another synthetic route to build the fused pyridine ring involves starting with a substituted pyrimidine. An efficient synthesis of functionalized pyrido[3,2-d]pyrimidines begins with 4-aminopyrimidine-3-carbaldehydes. researchgate.net These undergo a Horner-Wadsworth-Emmons olefination, which is followed by a photoisomerization and subsequent cyclization to install the fused pyridine ring, yielding the pyrido[3,2-d]pyrimidine scaffold. researchgate.net
General approaches for the synthesis of the isomeric pyrido[2,3-d]pyrimidines often start from an appropriately substituted 4-aminopyrimidine, with the pyridine ring being formed through the addition of a two or three-carbon unit or via intramolecular cyclization. jocpr.com These principles can be adapted for the synthesis of the pyrido[3,2-d]pyrimidine isomer.
Synthesis of Fused Heterocyclic Systems Incorporating the Pyrido[3,2-d]pyrimidine Scaffold
The pyrido[3,2-d]pyrimidine scaffold serves as a building block for the creation of more complex, fused heterocyclic systems. These larger, often planar structures are of interest due to their potential to interact efficiently with biological targets. ias.ac.in
An example of this is the synthesis of annelated pyrido[3',2':4,5]thieno[2,3-e]pyrimido[3,2-c]pyrimidones. These complex structures are formed through the cyclocondensation reactions of 4-aminopyridothienopyrimidine with malonates. osi.lv Furthermore, scaffold-hopping strategies have been employed to replace other heterocyclic cores, such as 1H-pyrazolo[3,4-d]pyrimidine, with the pyrido[3,2-d]pyrimidine scaffold to generate novel compounds. nih.gov The fusion of additional heterocyclic rings often leads to enhanced chemical stability and distinct electronic properties compared to the non-fused counterparts. ias.ac.in
Methodological Advancements and Future Directions in this compound Synthesis
The synthesis of pyrido[3,2-d]pyrimidines and related fused heterocycles is an active area of research, driven by the need for efficient and versatile synthetic methods. ias.ac.innih.gov Future advancements are likely to focus on the development of more efficient, one-pot, and multicomponent reactions to construct these complex scaffolds from readily available starting materials. mdpi.comnih.gov
There is a continuous drive to develop synthetic modifications that can fine-tune the characteristics of these molecules. ias.ac.in This includes the exploration of new catalytic systems and reaction conditions to improve yields and selectivity. For instance, the development of efficient, multi-step cascade reactions that allow for the construction of polysubstituted heterocyclic systems in a single pot represents a significant methodological advancement. mdpi.com As the understanding of the relationship between the structure and properties of these compounds grows, synthetic chemists will continue to devise novel strategies for their targeted synthesis, enabling further exploration of this important class of heterocyclic compounds.
Structure Activity Relationship Sar Investigations and Molecular Design Principles for Pyrido 3,2 D Pyrimidine 2,4 Diamine Scaffolds
Correlating Structural Modifications with In Vitro Biological Activity
The biological activity of pyrido[3,2-d]pyrimidine-2,4-diamine derivatives is intrinsically linked to their structural features. Researchers have extensively studied how modifications to this core structure influence their in vitro efficacy against various biological targets. These studies are crucial for understanding the molecular interactions that govern the therapeutic potential of these compounds.
A significant body of research has focused on the development of these compounds as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of DNA precursors. nih.gov The core pyrido[3,2-d]pyrimidine (B1256433) structure serves as a bioisostere of the pteridine (B1203161) ring found in folic acid, allowing it to bind to the active site of DHFR. The 2,4-diamino substitution pattern is a key pharmacophoric element, mimicking the 2-amino-4-oxo substitution of the natural substrate.
Positional and Substituent Effects on this compound Activity
Impact of Substitutions at C-2 and C-4 Positions
The C-2 and C-4 positions of the pyrido[3,2-d]pyrimidine ring are critical for the biological activity of these compounds. The 2,4-diamino substitution is a fundamental requirement for their antifolate activity, as it mimics the natural substrate of DHFR. nih.gov Alterations at these positions can have a profound impact on the inhibitory potency of the analogues.
For instance, in the context of designing multi-targeting agents for Alzheimer's disease, modifications at the C-2 and C-4 positions of a related quinazoline (B50416) scaffold led to the identification of potent inhibitors of cholinesterases and Aβ aggregation. researchgate.net Specifically, the introduction of an isopropyl group at the N²-position and a phenethyl group at the N⁴-position resulted in a compound with dual cholinesterase inhibition and good anti-Aβ activity. researchgate.net While this study focused on a quinazoline core, the principles of substituent effects at these positions are often transferable to the bioisosteric pyrido[3,2-d]pyrimidine scaffold.
Influence of N9-Methylation on Analogues' Potency
Methylation at the N9 position of the pyrido[3,2-d]pyrimidine ring has been shown to have a dramatic effect on the potency of its analogues. nih.gov In a study of 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues as DHFR inhibitors, N9-methylation resulted in a significant increase in potency, in some cases by as much as 17,000-fold compared to the corresponding N9-H analogues. nih.gov This substantial enhancement in activity highlights the critical role of the N9 position in the interaction of these compounds with their biological targets.
| Compound Type | Potency | Reference |
| N9-Methylated Analogues | Up to 17,000-fold increase | nih.gov |
| N9-H Analogues | Less potent | nih.gov |
| S9 Analogues | Less potent | nih.gov |
Bioisosteric Replacement Strategies Involving the Pyrido[3,2-d]pyrimidine Scaffold
Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar physical and chemical properties, with the aim of improving the pharmacological profile of a lead compound. The pyrido[3,2-d]pyrimidine scaffold itself can be considered a bioisostere of other fused heterocyclic systems, such as quinazolines and pteridines. researchgate.netjocpr.com
In the quest for multi-targeting agents for Alzheimer's disease, researchers have explored the use of the pyrido[3,2-d]pyrimidine scaffold as a bioisosteric replacement for the quinazoline ring. researchgate.net This strategy led to the development of a pyrido[3,2-d]pyrimidine derivative that exhibited good anti-Aβ activity, dual cholinesterase inhibition, and iron-chelating properties. researchgate.net This demonstrates the utility of the pyrido[3,2-d]pyrimidine scaffold in the design of novel therapeutic agents with multiple modes of action.
Pharmacophore Elucidation and Ligand Design Principles
Pharmacophore modeling is a crucial tool in modern drug discovery, allowing for the identification of the essential structural features required for a molecule to bind to a specific biological target. For the this compound scaffold, the 2,4-diamino groups are a key pharmacophoric element, particularly for its activity as a DHFR inhibitor. nih.gov
The design of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives as inhibitors of human thymidylate synthase (hTS) has been guided by pharmacophore mapping and molecular docking studies. nih.gov These computational approaches have helped in the identification of key interactions between the ligands and the catalytic site of the enzyme, leading to the design of molecules with improved binding affinity and inhibitory activity. nih.gov While this study focused on the pyrido[2,3-d]pyrimidine isomer, the principles of pharmacophore elucidation are applicable to the design of inhibitors based on the pyrido[3,2-d]pyrimidine scaffold as well.
Rational Design of Multi-Targeting this compound Agents
The development of multi-targeting agents, which can simultaneously modulate multiple biological targets, is a promising strategy for the treatment of complex diseases such as Alzheimer's. The pyrido[3,2-d]pyrimidine scaffold has emerged as a versatile platform for the rational design of such agents. researchgate.net
Molecular and Cellular Mechanisms of Biological Activity for Pyrido 3,2 D Pyrimidine 2,4 Diamine Analogues
Modulation of Dihydrofolate Reductase (DHFR) Activity
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.com THF and its derivatives are essential cofactors for the synthesis of purines, pyrimidines, and certain amino acids, which are the building blocks of DNA and RNA. mdpi.comresearchgate.net Inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death. researchgate.net This mechanism is a well-established target for various therapeutic agents. mdpi.com
DHFR Inhibition Profile of Pyrido[3,2-d]pyrimidine-2,4-diamines
Several 2,4-diaminopyrido[3,2-d]pyrimidine analogues have been synthesized and evaluated as inhibitors of DHFR from various species, including Pneumocystis carinii and Toxoplasma gondii. nih.gov These compounds have demonstrated potent and selective inhibition of the target enzymes. nih.gov
For instance, a study of six 2,4-diamino-6-(anilinomethyl)- and 2,4-diamino-6-[(N-methylanilino)-methyl]pyrido[3,2-d]pyrimidines revealed significant inhibitory activity against T. gondii and P. carinii DHFR. nih.gov The most potent and selective inhibitor against T. gondii DHFR was 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine, with an IC50 value of 0.0047 µM. nih.gov This potency was comparable to established DHFR inhibitors like trimetrexate (B1681579) and piritrexim, and over 500-fold greater than trimethoprim. nih.gov
Another analogue, 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine, showed an IC50 of 0.022 µM against P. carinii DHFR, which was also comparable in potency to trimetrexate and piritrexim. nih.gov Notably, this compound exhibited greater species selectivity for P. carinii DHFR over rat liver DHFR than both trimetrexate and piritrexim. nih.gov
| Compound | Target Organism | IC50 (µM) | Selectivity vs. Rat Liver DHFR |
|---|---|---|---|
| 2,4-diamino-6-[(3',4',5'-trimethoxy-N-methylanilono)methyl]pyrido[3,2-d]pyrimidine | T. gondii | 0.0047 | Higher than Trimetrexate and Piritrexim |
| 2,4-diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine | P. carinii | 0.022 | Higher than Trimetrexate and Piritrexim |
Molecular Basis of DHFR Interaction and Enzymatic Inhibition
The inhibitory activity of pyrido[3,2-d]pyrimidine-2,4-diamines against DHFR stems from their structural similarity to the natural substrate, dihydrofolate. wikipedia.org The 2,4-diaminopyrimidine (B92962) core is a key pharmacophore that mimics the binding of dihydrofolate to the active site of the enzyme. wikipedia.org These compounds act as competitive inhibitors by occupying the active site, thereby preventing the binding and subsequent reduction of dihydrofolate to tetrahydrofolate. wikipedia.org
The interaction is stabilized by hydrogen bonds between the amino groups of the pyrimidine (B1678525) ring and key amino acid residues within the enzyme's active site. mdpi.com The substituents on the pyrido[3,2-d]pyrimidine (B1256433) scaffold play a crucial role in determining the potency and selectivity of the inhibitors. nih.gov For example, the nature and substitution pattern of the anilino or N-methylanilino group at the 6-position significantly influence the binding affinity and selectivity for the DHFR of different species. nih.gov This allows for the fine-tuning of the inhibitor's properties to target specific pathogens while minimizing effects on the host enzyme.
Inhibition of Kinase Enzymes
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction pathways. nih.gov They function by catalyzing the transfer of a phosphate (B84403) group from ATP to specific amino acid residues (tyrosine, serine, or threonine) on substrate proteins. nih.gov This phosphorylation event acts as a molecular switch, regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and survival. researchgate.netnih.gov Dysregulation of kinase activity is a hallmark of many diseases, including cancer. nih.gov
Diverse Kinase Targets and Their Modulation by Pyrido[3,2-d]pyrimidine-2,4-diamines
Analogues of pyrido[3,2-d]pyrimidine have emerged as potent inhibitors of a diverse range of protein kinases. Their broad inhibitory profile includes members of the tyrosine kinase and serine/threonine kinase families.
Some of the key kinase targets modulated by these compounds include:
Phosphoinositide 3-kinases (PI3K) : Specifically, the PI3Kδ isoform, which is crucial for immune cell development and function. Seletalisib, a pyrido[3,2-d]pyrimidine derivative, is an ATP-competitive and highly selective inhibitor of PI3Kδ. nih.gov
Mammalian Target of Rapamycin (mTOR) : A serine/threonine kinase that is a central regulator of cell growth and proliferation. Pyrido[2,3-d]pyrimidine-2,4-diamines have been developed as potent and selective inhibitors of mTOR kinase activity, affecting both mTORC1 and mTORC2 complexes. ebi.ac.ukmedchemexpress.com
Monopolar Spindle 1 (Mps1) : A dual-specificity kinase involved in the proper execution of chromosome biorientation and mitotic checkpoint signaling. Overexpression of Mps1 is linked to cancer. Pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as potent inhibitors of Mps1. mdpi.comacs.org
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) : This kinase is involved in neuronal development and proliferation. Pyrido[2,3-d]pyrimidines have been investigated as inhibitors of DYRK1A. researchgate.netnih.gov
RAF-MEK-ERK Pathway : This signaling cascade is frequently activated in many types of tumors. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block this pathway by decreasing the levels of phosphorylated MEK and ERK. nih.gov
| Kinase Target | Compound Class | Effect |
|---|---|---|
| PI3Kδ | Pyrido[3,2-d]pyrimidine | Inhibition (e.g., Seletalisib) |
| mTOR | Pyrido[2,3-d]pyrimidine-2,4-diamine | Inhibition |
| Mps1 | Pyrido[3,4-d]pyrimidine | Inhibition |
| DYRK1A | Pyrido[2,3-d]pyrimidine (B1209978) | Inhibition |
| MEK/ERK | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | Inhibition of phosphorylation |
Mechanistic Insights into Kinase-Inhibitor Binding and Signal Transduction
Pyrido[3,2-d]pyrimidine-based kinase inhibitors typically function as ATP-competitive inhibitors. nih.gov They achieve this by binding to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding. This blockade of ATP binding halts the phosphorylation of downstream substrate proteins, thereby interrupting the signal transduction cascade. nih.gov
Molecular modeling and dynamics simulations have provided detailed insights into the binding modes of these inhibitors. mdpi.com For example, studies on Mps1 inhibitors with a pyrido[3,4-d]pyrimidine core have shown that the pyrimidine ring can form a crucial hydrogen bond with the backbone of a glycine (B1666218) residue (Gly605) in the hinge region of the kinase. mdpi.com Additionally, other residues, such as Lys529, can form important hydrogen bonds with the inhibitor, further enhancing the binding affinity. mdpi.com The binding is also driven by van der Waals interactions and hydrophobic effects between the inhibitor and nonpolar residues in the active site. mdpi.com
Receptor tyrosine kinases are a class of cell surface receptors that play a pivotal role in cellular signaling. nih.gov The binding of a specific ligand to the extracellular domain of an RTK activates the intracellular kinase domain, leading to autophosphorylation and the subsequent activation of downstream signaling pathways that control cell growth, proliferation, and differentiation. nih.gov
Pyrido[3,2-d]pyrimidine analogues can interfere with RTK signaling pathways. While specific examples targeting RTKs with the pyrido[3,2-d]pyrimidine core are less detailed in the provided context, the broader class of pyridopyrimidines is known to inhibit RTKs. nih.govnih.gov For instance, the pyrido[3,4-d]pyrimidine derivative Tarloxotinib is a Pan-HER (human epidermal growth factor receptor) family kinase inhibitor. nih.gov By inhibiting RTKs, these compounds can block the initiation of signaling cascades that are often hyperactivated in cancer cells, leading to a reduction in tumor growth. The mechanism involves competing with ATP for the binding site within the kinase domain of the RTK, thereby preventing the phosphorylation events necessary for signal propagation. mdpi.comnih.gov
Mitogen-Activated Protein (MAP) Kinases (e.g., ERK2)
The RAS-RAF-MEK-ERK (RAS-ERK) signaling pathway is a critical cascade that transmits proliferation signals from cell surface receptors to the nucleus. Dysregulation of this pathway is a hallmark of many cancers. Pyrido[3,2-d]pyrimidine compounds have been identified as potential modulators of this pathway. google.com While many research efforts have focused on RAF inhibitors, there is a recognized need for inhibitors that can effectively block the downstream signaling of the RAS-ERK pathway. google.com Compounds with the pyrido[3,2-d]pyrimidine scaffold are being explored for their potential to treat diseases characterized by the dysregulation of this pathway, such as various cancers and RASopathies. google.com
Phosphoinositide 3-Kinase (PI3K) Pathways (e.g., PI3Kα, PI3Kδ)
The Phosphoinositide 3-Kinase (PI3K) pathway is central to controlling cell proliferation, growth, differentiation, and survival. nih.gov Aberrant activation of this pathway is a common feature in many human cancers. Analogues of pyrido[3,2-d]pyrimidine-2,4-diamine have emerged as potent inhibitors of PI3K enzymes.
Specifically, the δ isoform of class I PI3K (PI3Kδ) has been identified as a promising therapeutic target, particularly for hematologic cancers and immune-related diseases. A series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their inhibitory activity. In these studies, maintaining a 3-hydroxyphenyl group at the C-2 position and a morpholine (B109124) group at the C-4 position while varying the substituent at the C-7 position allowed for a detailed exploration of the structure-activity relationship (SAR). nih.gov This work led to the identification of six novel derivatives with IC50 values against PI3Kα ranging from 3 to 10 nM. nih.gov
Further research has focused on developing highly selective PI3Kδ inhibitors. One such derivative, compound S5 , demonstrated exceptional potency against PI3Kδ with an IC50 of 2.82 nM and strong anti-proliferative activity against the SU-DHL-6 cell line (IC50 = 0.035 μM). Another compound, Se15 , which incorporates selenium into the pyrido[3,2-d]pyrimidine scaffold, also showed sub-nanomolar inhibition of PI3Kδ and high selectivity. This indicates that the pyrido[3,2-d]pyrimidine core is a valuable scaffold for designing potent and selective PI3Kδ inhibitors.
Table 1: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Analogues against PI3K Isoforms
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Compound S5 | PI3Kδ | 2.82 | google.com |
| Idelalisib (Reference) | PI3Kδ | 18.9 | google.com |
| Compound Se15 | PI3Kδ | Sub-nanomolar | |
| 2,4,7-trisubstituted derivatives (6 compounds) | PI3Kα | 3 - 10 | nih.gov |
Cyclin-Dependent Kinases (CDK)
Cyclin-Dependent Kinases (CDKs) are a family of protein kinases that are fundamental in regulating the cell cycle. Their inhibition is a well-established strategy in cancer therapy. While the broader pyridopyrimidine class has produced notable CDK inhibitors, such as Palbociclib (a pyrido[2,3-d]pyrimidine derivative), research specifically documenting this compound analogues as direct CDK inhibitors is not extensively reported in the reviewed literature. mdpi.comnih.gov Studies on CDK inhibition have predominantly focused on the pyrido[2,3-d]pyrimidine isomer, which has led to the development of potent inhibitors of CDK2 and CDK4. nih.gov
Mammalian Target of Rapamycin (mTOR)
The mammalian Target of Rapamycin (mTOR) is a serine/threonine protein kinase that acts as a central regulator of cell metabolism, growth, and proliferation. nih.gov As mTOR is part of the PI3K signaling pathway, dual inhibition of both PI3K and mTOR is a sought-after therapeutic strategy.
Research has shown that 2,4,7-trisubstituted pyrido[3,2-d]pyrimidine compounds can act as dual PI3K/mTOR inhibitors. nih.gov While the introduction of a substituent at the C-7 position tended to decrease mTOR inhibition compared to the reference compound, the derivatives remained active against this kinase, with IC50 values often around 100 nM. nih.gov This demonstrates the potential of the pyrido[3,2-d]pyrimidine scaffold to be tuned for dual activity against these critical cancer targets. nih.gov
Table 2: Dual Inhibitory Activity of a Pyrido[3,2-d]pyrimidine Analogue
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
|---|---|---|---|
| Reference Compound 1 | 19 | 37 | nih.gov |
Poly(ADP-ribose) Polymerase-1 (PARP-1)
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA repair. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with specific DNA repair defects, such as those with BRCA1/2 mutations. However, based on the available scientific literature, there is no significant evidence to suggest that compounds based on the this compound scaffold are inhibitors of PARP-1. Research into PARP-1 inhibition has explored other related heterocyclic structures, such as pyrano[2,3-d]pyrimidine derivatives, but not the specific scaffold .
Mechanisms of Anti-proliferative Activity in Cellular Models
The inhibitory effects of this compound analogues on key kinases translate into potent anti-proliferative activity in various cancer cell models. nih.gov Compounds that effectively inhibit PI3K and mTOR have demonstrated micromolar cytotoxicity, particularly in cancer cell lines that have an overactivated PI3K pathway. nih.gov
For instance, the selective PI3Kδ inhibitor S5 showed strong anti-proliferative effects on the SU-DHL-6 cell line, which is derived from a B-cell lymphoma. google.com This activity is directly linked to the inhibition of the PI3Kδ pathway, as evidenced by a concentration-dependent decrease in the phosphorylation of Akt, a key downstream effector of PI3K. Furthermore, these compounds have been shown to induce apoptosis in cancer cells.
Cell Cycle Modulation by Pyrido[3,2-d]pyrimidine-2,4-diamines
A key mechanism through which pyrido[3,2-d]pyrimidine-2,4-diamines exert their anti-proliferative effects is by modulating the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from progressing through the division cycle and ultimately leads to cell death.
Flow cytometry analysis of a novel 2,4-diamino-6-substituted pyrido[3,2-d]pyrimidine, compound 5k , revealed that its anti-proliferative effect was associated with the induction of S-phase arrest. Separately, studies on potent and selective PI3Kδ inhibitors with a pyrido[3,2-d]pyrimidine core also confirmed their ability to cause cell cycle arrest and induce apoptosis in SU-DHL-6 cells. This disruption of the normal cell cycle progression is a critical component of their anticancer activity.
Induction of Apoptosis Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. While the broader class of pyridopyrimidines, particularly pyrido[2,3-d]pyrimidine analogues, has been extensively shown to induce apoptosis, specific mechanistic details for the pyrido[3,2-d]pyrimidine isomer are less documented in current literature.
Generally, the pro-apoptotic effects of pyridopyrimidine derivatives are linked to their activity as kinase inhibitors. rsc.orgnih.gov For instance, related pyrido[2,3-d]pyrimidine compounds have been shown to trigger apoptosis by causing cell cycle arrest and activating key executioner proteins like caspase-3. rsc.org One study on a 2,4-diaminopyrido[2,3-d]pyrimidine derivative demonstrated it induced apoptosis through both G2/M cell cycle arrest and the promotion of caspase-3 activation and subsequent DNA fragmentation. rsc.org Other analogues have been found to initiate apoptosis through the intrinsic pathway, marked by an increase in pro-apoptotic proteins such as Bax and p53, and a decrease in the anti-apoptotic protein Bcl-2. researchgate.netnih.gov
Compounds with the pyrido[3,2-d]pyrimidine core are known to inhibit signaling pathways crucial for cell survival and proliferation, such as the RAS-ERK pathway. mdpi.com Inhibition of such pathways by kinase inhibitors fundamentally disrupts cell growth signals, which can ultimately lead to the initiation of apoptotic cell death. mdpi.com However, detailed studies elucidating the specific apoptotic pathways—such as the precise caspases activated or the involvement of mitochondrial-dependent versus independent routes—for this compound analogues are not extensively available.
Interference with DNA Repair Mechanisms
Direct interference with specific DNA repair pathways by this compound analogues has not been a primary focus of published research. However, these compounds can indirectly affect DNA repair and synthesis through their well-established role as inhibitors of dihydrofolate reductase (DHFR). nih.govnih.gov
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate. nih.gov Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA. nih.govnih.gov By inhibiting DHFR, this compound analogues deplete the cellular pool of tetrahydrofolate. nih.gov This depletion halts the synthesis of new DNA, which not only prevents cell replication but also impairs the cell's ability to carry out DNA repair processes that require new nucleotide incorporation. nih.govnih.gov This disruption of DNA replication and repair ultimately leads to cell death, a mechanism that is particularly effective against rapidly dividing cells like cancer cells and certain microbes. nih.gov
Other Molecular Targets and Biological Modulations
Beyond the effects on apoptosis and DNA synthesis, analogues of this compound have been explored for their activity against a variety of other molecular targets.
While various pyrimidine-based heterocyclic compounds have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for potential use in treating neurodegenerative diseases like Alzheimer's, there is a notable lack of specific research on this activity for the pyrido[3,2-d]pyrimidine scaffold. Studies have identified cholinesterase inhibitory activity in related structures such as 2,4-disubstituted pyrimidines and pyrrolo[2,3-d]pyrimidines, but this has not been extended to the specific compound class . researchgate.netnih.gov
The aggregation of the β-amyloid (Aβ) peptide is a pathological hallmark of Alzheimer's disease, and its inhibition is a key therapeutic strategy. Although compounds containing pyridine (B92270) or pyrimidine rings have been synthesized and tested for their ability to inhibit Aβ aggregation, specific studies focusing on this compound analogues are not available in the current scientific literature. nih.govwinthrop.edu
A significant area of investigation for pyridopyrimidine compounds is their role as inhibitors of bacterial biotin (B1667282) carboxylase (BC). nih.govnih.gov BC is an essential enzyme in the fatty acid biosynthesis pathway of bacteria, making it an attractive target for the development of novel antibiotics. nih.gov A series of inhibitors based on a pyrido[3,2-d]pyrimidine core have been identified and optimized. nih.govacs.org These compounds function by binding to the active site of the BC enzyme. acs.org Research has focused on modifying the 7-position of the pyridopyrimidine ring to improve antibacterial potency and penetration into Gram-negative bacteria. nih.gov The inhibitory activity of several analogues against the BC enzyme and their minimum inhibitory concentrations (MIC) against bacterial strains are detailed below.
Table 1: Inhibitory Activity of Pyrido[3,2-d]pyrimidine Analogues against Biotin Carboxylase (BC) and Bacterial Strains
| Compound | P. aeruginosa BC IC₅₀ (µM) | E. coli (ΔtolC, imp) MIC (µg/mL) | P. aeruginosa (WT) MIC (µg/mL) |
|---|---|---|---|
| 1 | 0.041 | 0.5 | >64 |
| 4a | 0.081 | 1 | >64 |
| 12a | 0.016 | 0.5 | 64 |
| 12b | 0.016 | 0.25 | 32 |
| 13c | 0.021 | 0.5 | 32 |
| 13d | 0.011 | 0.25 | 16 |
| 13e | 0.009 | 0.125 | 8 |
| 13f | 0.011 | 0.063 | 4 |
| 13g | 0.012 | 0.125 | 8 |
| 13h | 0.012 | 0.125 | 4 |
Data sourced from Miller et al. (2019). nih.govacs.org
While the outline specifies DnaG inhibition as a potential antimicrobial mechanism, extensive literature searches indicate that this is not a documented mode of action for this compound or its analogues. Instead, the primary and well-characterized antimicrobial mechanism for this class of compounds is the inhibition of dihydrofolate reductase (DHFR). nih.govresearchgate.net
As classical antifolates, 2,4-diaminopyrido[3,2-d]pyrimidines are potent inhibitors of DHFR from pathogenic organisms, including bacteria and protozoa like Pneumocystis carinii and Toxoplasma gondii. nih.gov These compounds are structurally similar to folic acid and act as competitive inhibitors, binding with high affinity to the enzyme's active site. nih.gov This inhibition blocks the synthesis of tetrahydrofolate, leading to a bactericidal or antiparasitic effect by halting DNA synthesis and cell replication. nih.gov Significant research has been conducted to enhance the selectivity of these inhibitors for microbial DHFR over the mammalian enzyme to minimize host toxicity.
Table 2: Inhibitory Activity of 2,4-Diaminopyrido[3,2-d]pyrimidine Analogues against Dihydrofolate Reductase (DHFR)
| Compound | P. carinii DHFR IC₅₀ (µM) | T. gondii DHFR IC₅₀ (µM) | Rat Liver DHFR IC₅₀ (µM) |
|---|---|---|---|
| 7 | 0.0047 | 0.0047 | 0.026 |
| 10 | 0.022 | 0.019 | 0.81 |
| Piritrexim | 0.002 | 0.003 | 0.001 |
| Trimetrexate | 0.001 | 0.001 | 0.001 |
Data sourced from Rosowsky et al. (1995). nih.gov
Investigation of Antiviral Activities
The pyrido[3,2-d]pyrimidine scaffold has been identified as a promising nucleus for the development of therapeutic agents, including those with potential antiviral applications. google.com While direct and extensive antiviral screening of this compound itself is not widely documented in publicly available literature, research into analogous compounds and related pyridopyrimidine isomers provides significant insights into their potential mechanisms and activities against various pathogens.
One of the most thoroughly investigated mechanisms for this class of compounds is the inhibition of dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a vital target for antimicrobial and anticancer therapies. The activity of several 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues has been evaluated against DHFR from pathogenic organisms that cause opportunistic infections, particularly in immunocompromised individuals. nih.gov
Detailed studies have reported the synthesis and biological activity of 21 analogues of piritrexim, a known DHFR inhibitor, tested against DHFR from Pneumocystis carinii (pcDHFR) and Toxoplasma gondii (tgDHFR), with rat liver (rl) DHFR used as a mammalian reference to assess selectivity. nih.gov The results demonstrated that modifications to the pyrido[3,2-d]pyrimidine core could yield compounds with potent inhibitory activity. For instance, the introduction of an N-methyl group at the N9 position was found to increase potency significantly—in some cases by as much as 17,000-fold when comparing analogous compounds. nih.gov The most potent compound identified against pcDHFR was 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine, with an IC₅₀ value of 0.0023 µM. nih.gov
While none of the tested analogues showed superior selectivity for pcDHFR over the rat liver enzyme, several compounds demonstrated notable selectivity for tgDHFR. Specifically, analogues such as 2,4-diamino-6-[(3',4'-dimethoxyphenyl)thio]pyrido[3,2-d]pyrimidine and 2,4-diamino-6-(2',5'-dimethoxyanilino)pyrido[3,2-d]pyrimidine combined high potency with selectivity ratios for tgDHFR that were superior to reference drugs like trimetrexate. nih.gov
The broader family of pyridopyrimidines has also shown antiviral efficacy against other viral targets. For example, certain pyrido[2,3-d]pyrimidine derivatives have demonstrated good activity against herpes simplex virus (HSV). nih.gov Furthermore, research on related heterocyclic systems like pyrazolo[3,4-d]pyrimidines has revealed broad-spectrum antiviral activity against a range of DNA and RNA viruses by inhibiting cellular orotidylate decarboxylase, another key enzyme in nucleotide synthesis. nih.gov These findings collectively underscore the potential of the pyridopyrimidine scaffold as a source of antiviral agents acting through the inhibition of essential metabolic pathways.
| Compound | Target Enzyme | IC₅₀ (µM) |
|---|---|---|
| 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine | Pneumocystis carinii DHFR | 0.0023 |
| 2,4-diamino-6-(4'-methoxyanilino)pyrido[3,2-d]pyrimidine | Pneumocystis carinii DHFR | 90.4 |
| 2,4-diamino-6-[(3',4'-dimethoxyphenyl)thio]pyrido[3,2-d]pyrimidine | Toxoplasma gondii DHFR | Potent (10⁻⁷ - 10⁻⁸ M range) |
| 2,4-diamino-6-(2',5'-dimethoxyanilino)pyrido[3,2-d]pyrimidine | Toxoplasma gondii DHFR | Potent (10⁻⁷ - 10⁻⁸ M range) |
Iron-Chelating Properties
Iron is an essential element for nearly all living organisms, playing a critical role in processes such as oxygen transport, DNA synthesis, and cellular respiration. However, excess iron can be toxic due to its ability to catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. mdpi.com Consequently, iron chelation therapy, which involves the use of molecules that can bind to and remove excess iron, is a vital treatment for iron overload diseases. mdpi.comresearchgate.net
The chemical structure of this compound suggests a potential for iron chelation. The ability of a molecule to act as a chelator is largely determined by its chemical composition, particularly the presence of donor atoms like oxygen, nitrogen, or sulfur that can form coordinate bonds with a metal ion. nih.gov The pyrido[3,2-d]pyrimidine nucleus is a nitrogen-rich heterocyclic system. It contains nitrogen atoms within its fused pyridine and pyrimidine rings, as well as in the exocyclic amino groups at the C2 and C4 positions. These nitrogen atoms possess lone pairs of electrons, making them potential ligands for coordinating with metal ions such as iron (Fe³⁺). nih.govmdpi.com
While direct experimental studies on the iron-chelating capacity of this compound are not prominent in the literature, the principles of coordination chemistry support this hypothesis. The arrangement of nitrogen atoms in the molecule may allow it to act as a bidentate or multidentate ligand, wrapping around an iron ion to form a stable complex. This mechanism is the basis for the action of many known iron chelators used in medicine. researchgate.net For example, deferiprone (B1670187) is a pyridinone-based chelator that uses a hydroxyl and a ketone group on a pyridine ring to bind iron. researchgate.net Similarly, other nitrogen-containing heterocyclic compounds, such as pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) analogues, have been investigated as potent iron chelators. nih.gov
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its derivatives, docking is extensively used to understand how these ligands might interact with biological targets, such as protein kinases.
Molecular docking simulations are employed to predict the binding modes and estimate the binding affinities of pyridopyrimidine derivatives to their target proteins. For instance, studies on related pyrido[3,4-d]pyrimidine inhibitors targeting the Mps1 kinase have used docking to probe how these molecules fit into the active site. nih.gov The simulations revealed that the pyrido[3,4-d]pyrimidine backbone establishes a strong hydrophobic effect with the hinge region of the kinase. nih.gov Similarly, docking studies of pyrido[2,3-d]pyrimidine derivatives against VEGFR-2 and HER-2 kinases have calculated binding scores to explain their potent inhibitory activities, with some compounds achieving docking scores of -14.5 and -15.2 kcal/mol. mdpi.com These predictions help in understanding the structural basis of inhibition and guide the design of new derivatives with improved potency. A study on pyrido[3,2-d]pyrimidine derivatives as PI3Kδ inhibitors also utilized these computational approaches to evaluate potential bioactivity. nih.gov
A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are key for ligand binding. For pyrido[3,4-d]pyrimidine inhibitors of Mps1, docking and subsequent molecular dynamics simulations identified interactions with residues such as I531, V539, M602, C604, and N606. nih.gov Hydrogen bonds are particularly important for specificity and affinity, and simulations have shown that the pyrimidine ring can form hydrogen bonds with residues like Gly605, while substituents can interact with others like Val529. nih.gov The analysis also highlighted the importance of hydrophobic pockets, such as one formed by Met671 and Pro673, which can accommodate specific substituents on the ligand, thereby enhancing binding affinity. nih.gov This detailed interaction mapping is fundamental for structure-activity relationship (SAR) studies.
| Ligand Scaffold | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Gly605 | Hydrogen Bond |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Val529 | Hydrogen Bond |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | Met671, Pro673 | Hydrophobic Interaction |
| Pyrido[2,3-d]pyrimidine | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules like pyridopyrimidines. researchgate.net These calculations provide insights into molecular geometry, electronic properties, and reactivity. researchgate.netmdpi.com Methods such as DFT with the B3LYP functional and basis sets like 6-31G(d,p) are commonly used to optimize molecular geometry and determine properties like dipole moment and thermodynamic stability. researchgate.net
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial, as the energy gap between them indicates the chemical reactivity and stability of the molecule. mdpi.com Furthermore, calculations of global reactivity parameters such as chemical hardness (η), softness (σ), and electrophilicity (ω) help in understanding the molecule's behavior in chemical reactions. researchgate.netmdpi.com Local reactivity can be predicted using descriptors like Fukui functions and the Molecular Electrostatic Potential (MEP) map, which identify the most likely sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.com Natural Bond Orbital (NBO) analysis is another technique used to study charge delocalization and intramolecular interactions that contribute to molecular stability. researchgate.net
| Property | Method | Information Gained |
|---|---|---|
| Optimized Geometry | DFT (e.g., B3LYP/6-31G(d,p)) | Most stable 3D structure. researchgate.net |
| HOMO-LUMO Energy Gap | DFT | Chemical reactivity and stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | DFT | Prediction of sites for nucleophilic and electrophilic attack. researchgate.net |
| Natural Bond Orbital (NBO) Analysis | DFT | Charge delocalization and intramolecular stability. researchgate.net |
| Global Reactivity Descriptors (η, σ, ω) | DFT | Overall chemical hardness, softness, and electrophilicity. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Dynamics
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. youtube.com In the research of pyridopyrimidine derivatives, MD simulations serve to validate the results of molecular docking and to provide a more dynamic picture of the ligand-protein complex. nih.govtandfonline.com While docking provides a static snapshot of the binding pose, MD simulations can assess the stability of this pose and reveal conformational changes in both the ligand and the protein upon binding. nih.gov
By simulating the complex in a solvent environment over nanoseconds, researchers can confirm whether key interactions, like hydrogen bonds identified in docking, are maintained. nih.gov Additionally, MD simulations are often coupled with methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate binding free energies, offering a more accurate estimation of binding affinity by accounting for solvation effects and entropic changes. nih.gov This comprehensive approach helps in understanding the dynamic nature of molecular recognition and provides crucial insights for designing more effective inhibitors. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov These models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov For pyrimidine and pyridopyrimidine derivatives, various QSAR models have been developed to predict their efficacy as inhibitors for targets like VEGFR-2 and RIPK2. nih.govresearchgate.net
The process involves calculating a set of molecular descriptors (lipophilic, electronic, geometric, etc.) for a series of compounds with known activities. nih.gov Statistical techniques such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then used to build the predictive model. nih.gov The robustness and predictive power of these models are rigorously validated using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and external validation on a test set of compounds. researchgate.net Successful QSAR models, such as one developed for pyrimidine derivatives with an R² of 0.889 (MLR) and 0.998 (ANN), can accurately forecast the inhibitory potency of novel analogs. nih.gov
| Target | Modeling Method | R² (Training Set) | Q² (Cross-Validation) |
|---|---|---|---|
| VEGFR-2 Inhibitors | MLR | 0.889 | - |
| VEGFR-2 Inhibitors | ANN | 0.998 | - |
| RIPK2 Inhibitors | MLR | 0.796 | 0.680 |
Tautomerism and Conformational Studies Using Computational Methods
The this compound scaffold can exist in different tautomeric and conformational forms, which can significantly influence its chemical properties and biological activity. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. Computational methods are essential for studying these equilibria, as experimental characterization can be challenging.
Quantum chemical calculations can determine the relative energies of different tautomers (e.g., amino-imino or keto-enol forms) to predict the most stable species in the gas phase or in solution. researchgate.net A computational study on the tautomerism of 4(3H)-pyrimidinone explained how the introduction of a second nitrogen atom into the ring shifts the equilibrium from the hydroxyl form to the more stable ketonic form, a preference that is critical in nucleobases. researchgate.net Furthermore, DFT calculations can be used to optimize the geometry of different conformers and compare their relative stabilities. tandfonline.com The results from these computational studies, which can be validated against experimental data from techniques like X-ray crystallography, are crucial for understanding the structural preferences of the molecule and how it is recognized by biological targets. tandfonline.com
Advanced Spectroscopic and Analytical Characterization Techniques for Pyrido 3,2 D Pyrimidine 2,4 Diamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of pyrido[3,2-d]pyrimidine-2,4-diamine derivatives. It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of individual nuclei.
Structural Elucidation and Purity Assessment
¹H and ¹³C NMR spectroscopy are fundamental techniques for confirming the identity and assessing the purity of newly synthesized this compound compounds. For instance, in the characterization of various substituted pyrido[2,3-d]pyrimidin-7(8H)-ones, ¹H-NMR spectra are crucial for identifying the signals corresponding to protons on the heterocyclic rings and the attached functional groups. mdpi.com The chemical shifts (δ) and coupling constants (J) provide valuable information about the electronic environment and spatial relationships of the protons.
For example, in the ¹H-NMR spectrum of 2-(phenylamino)-4-((3,4,5-trimethoxyphenyl)amino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one, distinct signals can be observed for the protons of the dihydropyridone ring, the phenylamino (B1219803) group, and the trimethoxyphenylamino substituent, confirming the successful synthesis of the target molecule. mdpi.com Similarly, the synthesis of 7-amino-1-cyclopropyl-2,4-dioxo-3-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxamide was confirmed by ¹H and ¹³C NMR, which showed the characteristic signals for each substituent. nih.gov
The following table provides an example of ¹H-NMR data for a related pyrido[2,3-d]pyrimidine (B1209978) derivative:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N8-H | 10.17 | s | |
| N9-H | 8.87 | s | |
| N14-H | 8.29 | s | |
| C11-H | 7.75–7.72 | m | |
| C12-H | 7.13–7.09 | m | |
| C16-H | 6.90 | s | |
| C13-H | 6.86–6.82 | m | |
| C19-H | 3.69 | s | |
| C20-H | 3.65 | s | |
| C5-H | 2.77 | dd | 8.3, 7.0 |
| C6-H | 2.56 | dd | 8.2, 7.0 |
| Data for 2-(phenylamino)-4-((3,4,5-trimethoxyphenyl)amino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one in DMSO-d₆. mdpi.com |
Variable Temperature NMR for Tautomeric Equilibrium Studies
Tautomerism is a common phenomenon in heterocyclic compounds like this compound, where protons can migrate between different nitrogen and oxygen atoms. Variable temperature (VT) NMR spectroscopy is a powerful technique to study these tautomeric equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in the populations of the different tautomers. nih.gov
For many heterocyclic systems, the rate of interconversion between tautomers is temperature-dependent. At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer. As the temperature increases, the rate of exchange increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. nih.gov The study of keto-enol tautomerism in phenylpyruvic acid using VT-NMR demonstrated that increasing temperature can shift the equilibrium, in that case favoring the keto form. nih.gov This principle is applicable to the study of amino-imino and lactam-lactim tautomerism in pyrido[3,2-d]pyrimidine (B1256433) derivatives, providing thermodynamic parameters for the equilibrium.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of this compound derivatives and to gain insights into their structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. nih.gov
In the analysis of synthesized pyrimidine (B1678525) derivatives, the mass spectrum often shows a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the compound. iosrjournals.org The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, the fragmentation of a related 2,6-disubstituted-5-cyano-4-hydroxypyrimidine involved the loss of specific groups, which helped to confirm the proposed structure. iosrjournals.org
The following table shows predicted collision cross-section (CCS) values for a related pyrido[2,3-d]pyrimidine derivative, which are important for ion mobility-mass spectrometry studies. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 204.12438 | 146.4 |
| [M+Na]⁺ | 226.10632 | 156.2 |
| [M-H]⁻ | 202.10982 | 146.6 |
| [M+NH₄]⁺ | 221.15092 | 162.1 |
| [M+K]⁺ | 242.08026 | 151.7 |
| Predicted data for 6-propylpyrido[2,3-d]pyrimidine-2,4-diamine. uni.lu |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups present in a molecule. In the context of this compound research, IR spectroscopy is instrumental in confirming the presence of key functional groups such as amino (N-H), carbonyl (C=O), and cyano (C≡N) groups.
The IR spectrum of a compound provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For instance, the presence of amino groups in this compound would be indicated by characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. In a study of pyrano[2,3-d]pyrimidine derivatives, the IR spectrum of one compound showed bands at 3420.87, 3281.06, 3256.68, and 3163.37 cm⁻¹, which were attributed to the stretching vibrations of NH₂ and NH groups. nih.gov
The following table summarizes typical IR absorption frequencies for functional groups relevant to this compound derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Carbonyl (C=O) | Stretch | 1650 - 1750 |
| Alkene (C=C) | Stretch | 1600 - 1680 |
| Aromatic Ring | C-H Bending | 690 - 900 |
Single Crystal X-Ray Diffraction for Solid-State Structure Determination
While a specific crystal structure for this compound was not found in the search results, the utility of this technique is well-established for related heterocyclic systems. For example, the crystal structure of a pyrido[1,2-c]pyrimidine (B1258497) derivative was determined by X-ray crystallography, revealing details about the conformation of the heterocyclic rings. researchgate.net In another study, the temperature-induced valence tautomerism in a samarium-pyrazine complex was investigated using single-crystal X-ray diffraction at different temperatures, highlighting structural changes that accompany electronic transitions. researchgate.net This demonstrates the power of X-ray diffraction in providing detailed structural insights that are crucial for understanding the properties and reactivity of these compounds.
Advanced Biophysical Techniques for Molecular Interaction Analysis
Understanding how this compound and its derivatives interact with biological macromolecules is essential for drug discovery and development. Advanced biophysical techniques provide valuable information on the binding affinity, kinetics, and thermodynamics of these interactions.
Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy can be employed to study the binding of these compounds to target proteins, such as kinases or receptors. While specific studies on this compound using these techniques were not detailed in the provided search results, the general applicability is evident from studies on related pyridopyrimidine scaffolds. For instance, the interaction of pyrido[3,4-d]pyrimidine (B3350098) inhibitors with the Mps1 kinase has been studied using computational methods like molecular docking and molecular dynamics simulations to understand the binding modes. nih.gov These computational approaches, often complemented by experimental biophysical data, are crucial for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors.
Fluorescence Spectroscopy (e.g., Thioflavin T Assay for Aggregation Studies)
Fluorescence spectroscopy is a cornerstone technique for studying the effect of this compound derivatives on the aggregation of proteins implicated in neurodegenerative disorders, such as amyloid-beta (Aβ). The Thioflavin T (ThT) assay is a widely employed method in this context. nih.gov ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils. royalsocietypublishing.orgyoutube.com This property allows for the real-time monitoring of fibril formation and the assessment of the inhibitory potential of compounds like pyrido[3,2-d]pyrimidine-2,4-diamines. nih.gov
In a notable study, a library of pyrido[3,2-d]pyrimidine-based compounds was synthesized and evaluated for their ability to inhibit the aggregation of Aβ40 and Aβ42, the two primary isoforms of the amyloid-beta peptide. rsc.org The ThT fluorescence assay was utilized to determine the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to reduce Aβ aggregation by 50%.
One particularly effective derivative, N²-isopropyl-N⁴-phenethylthis compound (compound 10b in the study), demonstrated significant anti-Aβ aggregation activity. rsc.org The research highlighted that specific substitutions on the pyrido[3,2-d]pyrimidine scaffold are crucial for potent inhibition of Aβ aggregation. For instance, combining a C2 dimethylamine (B145610) group with a C4 phenethylamine (B48288) or 3,4-dimethoxyphenethylamine (B193588) on the pyrido[3,2-d]pyrimidine core resulted in weak or no inhibition of Aβ aggregation. rsc.org
Table 1: Inhibition of Aβ40 Aggregation by a Pyrido[3,2-d]pyrimidine Derivative
| Compound | Aβ40 IC₅₀ (μM) |
|---|---|
| N²-isopropyl-N⁴-phenethylthis compound | 1.1 rsc.org |
This table showcases the potent inhibitory effect of a specific pyrido[3,2-d]pyrimidine derivative on Aβ40 aggregation compared to the reference compound, curcumin.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that provides a comprehensive thermodynamic profile of binding interactions in a single experiment. pharmaxchange.info It directly measures the heat changes that occur when molecules bind, allowing for the determination of key thermodynamic parameters, including binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). pharmaxchange.infonih.gov From these direct measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, offering deep insights into the forces driving the binding event. pharmaxchange.info
The principle of ITC involves titrating a ligand into a sample cell containing a biomolecule and measuring the minute heat changes that result from their interaction. khanacademy.org This technique is invaluable in drug discovery as it provides a label-free and in-solution method to characterize the binding of small molecules, such as this compound derivatives, to their target proteins. nih.govbioprocessonline.com The data obtained from ITC can elucidate the mechanism of action and guide the optimization of lead compounds. nih.gov
While specific ITC data for the binding of this compound to its targets is not yet widely published, the application of this technique is crucial for understanding the structure-activity relationships (SAR) of this class of compounds. For example, ITC could be used to quantify the binding affinity of different pyrido[3,2-d]pyrimidine derivatives to cholinesterases or to the Aβ peptide itself, thereby correlating thermodynamic data with the observed inhibitory activities.
Microscopic Techniques for Cellular and Aggregation Studies (e.g., Transmission Electron Microscopy for Aβ Aggregation)
Microscopic techniques, particularly Transmission Electron Microscopy (TEM), are indispensable for visualizing the morphological changes in protein aggregates and for confirming the inhibitory effects of compounds like pyrido[3,2-d]pyrimidine-2,4-diamines at the nanoscale. nih.gov TEM allows for the direct observation of amyloid fibril formation, providing qualitative and quantitative data on the length, morphology, and abundance of fibrils. researchgate.net
In the context of research on pyrido[3,2-d]pyrimidine-2,4-diamines, TEM has been employed to visually substantiate the findings from ThT assays. rsc.org For instance, after incubating Aβ peptides with and without the presence of an inhibitory pyrido[3,2-d]pyrimidine derivative, TEM images can reveal a significant reduction in the density and length of amyloid fibrils in the treated sample compared to the control. This provides compelling visual evidence of the compound's anti-aggregation properties.
Recent advancements, such as liquid-phase TEM (LTEM), are enabling the real-time observation of the Aβ aggregation process, offering unprecedented insights into the dynamics of oligomer formation and fibril elongation. biorxiv.orgbiorxiv.orgsciety.org The application of such advanced microscopic techniques to the study of pyrido[3,2-d]pyrimidine-2,4-diamines would further elucidate their mechanism of action in preventing the formation of toxic Aβ species.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thioflavin T |
| N²-isopropyl-N⁴-phenethylthis compound |
| Curcumin |
| Dimethylamine |
| Phenethylamine |
Future Research Directions and Emerging Paradigms for Pyrido 3,2 D Pyrimidine 2,4 Diamine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of pyrido[3,2-d]pyrimidine-2,4-diamine and its analogs has traditionally relied on multi-step reactions. ontosight.ai Future research will likely focus on developing more efficient and sustainable synthetic methodologies. This includes the exploration of one-pot multicomponent reactions, which can significantly reduce the number of synthetic steps, purification requirements, and waste generation. researchgate.net The use of greener solvents, such as water, and catalysts is also a key area of interest. researchgate.net
A common strategy for synthesizing the pyrido[3,2-d]pyrimidine (B1256433) nucleus involves the thermal cyclization of precursor molecules like 3-amino-6-(arylamino)-2-pyridinecarbonitriles with chloroformamidine (B3279071) hydrochloride. nih.gov Another approach involves the displacement of a leaving group, such as a chlorine atom, on the pyrimidine (B1678525) ring with a suitable nucleophile. nih.gov For instance, 2,4-diamino-6-chloropyrido[3,2-d]pyrimidine can react with thiol nucleophiles to form S9-bridged compounds. nih.gov
Future synthetic explorations may involve:
Flow chemistry: This technology can offer improved reaction control, scalability, and safety for the synthesis of pyrido[3,2-d]pyrimidine derivatives.
Photoredox catalysis: This approach can enable novel bond formations under mild reaction conditions.
Biocatalysis: The use of enzymes could provide highly selective and environmentally friendly routes to chiral pyrido[3,2-d]pyrimidine analogs.
Development of Advanced SAR and AI-Driven Molecular Design Strategies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. Past research has established key SAR insights. For example, N9-methylation has been shown to dramatically increase the potency of some analogs, in some cases by as much as 17,000-fold. nih.gov The nature of the substituent at the 6-position also significantly influences biological activity. nih.gov
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize molecular design. These computational tools can analyze vast datasets of chemical structures and biological activities to identify novel pharmacophores and predict the properties of virtual compounds. This can significantly accelerate the discovery of new and improved pyrido[3,2-d]pyrimidine-based inhibitors.
Future research in this area will likely involve:
Generative AI models: To design novel pyrido[3,2-d]pyrimidine scaffolds with desired properties.
Predictive modeling: For ADME (absorption, distribution, metabolism, and excretion) and toxicity properties to improve the drug-likeness of new analogs.
Quantum mechanics/molecular mechanics (QM/MM) simulations: To gain deeper insights into the binding interactions and electronic properties of these compounds with their biological targets. nih.gov
Identification of Undiscovered Biological Targets and Pathways
While pyrido[3,2-d]pyrimidines have been extensively studied as kinase inhibitors, particularly targeting enzymes like PI3Kδ and mTOR, there is significant potential for these compounds to interact with other biological targets. nih.govmdpi.com The structural versatility of the scaffold allows for the exploration of a wide chemical space, increasing the probability of discovering novel biological activities.
For instance, derivatives of the related pyrido[2,3-d]pyrimidine (B1209978) scaffold have been shown to inhibit dihydrofolate reductase (DHFR), an important target in cancer and infectious diseases. nih.govencyclopedia.pub This suggests that this compound analogs could also be investigated for their activity against this and other non-kinase targets.
Future research should focus on:
High-throughput screening: To test libraries of pyrido[3,2-d]pyrimidine derivatives against a broad range of biological targets.
Phenotypic screening: To identify compounds that produce a desired cellular effect without a preconceived target.
Chemoproteomics: To identify the protein targets of active compounds directly in a cellular context.
Application of this compound as Chemical Probes for Biological Research
Chemical probes are small molecules used to study the function of proteins and biological pathways. This compound derivatives with high potency and selectivity for a specific target can serve as valuable chemical probes. These probes can be used to elucidate the role of a particular protein in health and disease, validate it as a drug target, and investigate the downstream effects of its inhibition.
The development of such probes requires careful optimization of their properties, including:
Potency and selectivity: To ensure that the observed biological effects are due to the intended target.
Cell permeability: To allow the probe to reach its intracellular target.
Minimal off-target effects: To avoid confounding results.
Future efforts will likely involve the design and synthesis of pyrido[3,2-d]pyrimidine-based probes with attached functional groups for techniques like affinity chromatography or fluorescence microscopy, enabling target identification and visualization.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To fully understand the biological effects of this compound derivatives, it is essential to move beyond single-target analysis and embrace a systems-level approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive picture of the cellular response to these compounds.
This approach can help to:
Identify on- and off-target effects: By observing changes across different molecular layers.
Elucidate mechanisms of action: By connecting drug-induced perturbations to specific signaling pathways.
Discover biomarkers: To predict which patient populations are most likely to respond to a particular drug.
Recent studies have begun to utilize multi-omics approaches to investigate the effects of related heterocyclic compounds, providing a blueprint for future research on pyrido[3,2-d]pyrimidines. nih.gov
Design of this compound Analogues with Enhanced Selectivity and Potency for Research Applications
The development of highly potent and selective analogs is a continuous goal in medicinal chemistry. For pyrido[3,2-d]pyrimidine-2,4-diamines, this involves the strategic modification of the core scaffold and its substituents.
For example, the synthesis of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines has been explored to improve selectivity and dual activity against PI3K and mTOR. mdpi.com By keeping certain pharmacophoric groups constant while varying others, researchers can systematically probe the chemical space and identify key determinants of activity. mdpi.com
Future design strategies will likely focus on:
Structure-based drug design: Utilizing the 3D structures of target proteins to design compounds with improved binding affinity and selectivity.
Fragment-based drug discovery: Screening small molecular fragments and then growing or linking them to create more potent inhibitors.
Covalent inhibitors: Designing compounds that form a covalent bond with their target, which can lead to increased potency and duration of action.
Below is a data table summarizing the inhibitory activities of selected pyrido[3,2-d]pyrimidine analogues against various Dihydrofolate Reductase (DHFR) enzymes.
| Compound Name | IC50 (µM) vs. pcDHFR | IC50 (µM) vs. tgDHFR | IC50 (µM) vs. rlDHFR | Selectivity Ratio (tgDHFR/rlDHFR) |
| 2,4-diamino-6-[(3',4'-dimethoxyphenyl)thio]pyrido[3,2-d]pyrimidine | - | 10⁻⁷ - 10⁻⁸ M | - | 3.97 |
| 2,4-diamino-6-[(2'-methoxyphenyl)sulfonyl]pyrido[3,2-d]pyrimidine | - | 10⁻⁷ - 10⁻⁸ M | - | 6.67 |
| 2,4-diamino-6-(2',5'-dimethoxyanilino)pyrido[3,2-d]pyrimidine | - | 10⁻⁷ - 10⁻⁸ M | - | 4.93 |
| 2,4-diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3,2-d]pyrimidine | 0.0023 | - | - | - |
| 2,4-diamino-6-(4'-methoxyanilino)pyrido[3,2-d]pyrimidine | 90.4 | - | - | - |
Data sourced from a study on 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues. nih.gov pcDHFR: Pneumocystis carinii DHFR; tgDHFR: Toxoplasma gondii DHFR; rlDHFR: rat liver DHFR.
Q & A
Q. What are the common synthetic routes for pyrido[3,2-d]pyrimidine-2,4-diamine derivatives, and how are reaction conditions optimized?
this compound derivatives are typically synthesized via reductive condensation and cyclization. For example, 2-aminopyridine reacts with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of ammonium acetate under reflux in ethanol or acetic acid . Optimization includes adjusting solvent polarity, temperature, and catalyst selection (e.g., Raney Ni for reductive steps) to improve yield and purity. Continuous flow reactors and automated platforms are used industrially to scale up synthesis while minimizing environmental impact .
Q. How can structural modifications enhance the biological activity of this compound analogs?
Substitutions at the C6 and C7 positions significantly influence activity. For instance, introducing a bromo group at C6 (e.g., 6-bromo-pyrido[2,3-d]pyrimidine-2,4-diamine) enhances kinase inhibition, while arylalkyl groups at C7 improve blood-brain barrier penetration for neurodegenerative targets . Methodologically, reductive alkylation with sodium cyanoborohydride and formaldehyde is used for N-methylation, which increases metabolic stability .
Q. What analytical techniques validate the purity and structure of synthesized derivatives?
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are standard for purity assessment. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography or transmission electron microscopy (TEM) validates anti-amyloid aggregation properties in Alzheimer’s research .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the design of multi-targeting pyrido[3,2-d]pyrimidine agents for Alzheimer’s disease?
SAR studies reveal that dual substitution patterns (e.g., 8-chloro-N2-isopropyl-N4-phenethyl groups) enable multi-target inhibition. For example, compound 8h inhibits Aβ40 aggregation (IC50 = 900 nM) and acetylcholinesterase (AChE IC50 = 8.6 μM) simultaneously. Computational docking identifies key interactions with kinase active sites, while TEM imaging confirms disruption of amyloid fibrils .
Q. What strategies resolve contradictions in biological data across different pyrido[3,2-d]pyrimidine derivatives?
Discrepancies in IC50 values or selectivity profiles often arise from assay conditions (e.g., buffer pH, enzyme isoforms). For example, compound 10b shows iron-chelating properties (23.6% chelation at 50 μM) that may confound kinase inhibition assays. Cross-validation using orthogonal assays (e.g., isothermal titration calorimetry for binding affinity) and standardized protocols (e.g., uniform cell lines) mitigates such issues .
Q. How are computational methods integrated into the design of CDK6 inhibitors based on pyrido[3,2-d]pyrimidine scaffolds?
Molecular docking (e.g., AutoDock Vina) predicts binding poses of derivatives like IVj in CDK6’s ATP-binding pocket, highlighting hydrogen bonds with Glu99 and hydrophobic interactions with Val101. Free energy perturbation (FEP) calculations refine substituent effects on binding affinity. In vitro validation uses kinase profiling panels to confirm selectivity over CDK4/9 .
Q. What methodologies assess the pharmacokinetic (PK) properties of pyrido[3,2-d]pyrimidine derivatives in preclinical models?
Microsomal stability assays (e.g., liver microsomes from rats/humans) evaluate metabolic clearance. Blood-brain barrier permeability is assessed via parallel artificial membrane permeation assays (PAMPA-BBB), while in vivo PK studies in rodents measure half-life (t1/2) and bioavailability. For example, 7-(2-methylphenyl) derivatives show improved CNS penetration due to logP optimization .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
